(5-Bromo-2-chlorothiophen-3-yl)methanamine
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Overview
Description
(5-Bromo-2-chlorothiophen-3-yl)methanamine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with a methanamine group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorothiophen-3-yl)methanamine typically involves the bromination and chlorination of thiophene derivatives followed by the introduction of the methanamine group. One common method involves the following steps:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron powder.
Chlorination: The brominated thiophene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Amination: The resulting 5-bromo-2-chlorothiophene is reacted with methanamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorothiophen-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-chlorothiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorothiophen-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)methanamine: Similar structure but with a phenyl ring instead of a thiophene ring.
5-Bromo-2-chlorothiophene: Lacks the methanamine group.
2-Chloro-5-bromothiophene: Another isomer with different substitution pattern.
Uniqueness
(5-Bromo-2-chlorothiophen-3-yl)methanamine is unique due to the combination of bromine, chlorine, and methanamine groups on the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it useful in various synthetic and research applications.
Properties
Molecular Formula |
C5H5BrClNS |
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Molecular Weight |
226.52 g/mol |
IUPAC Name |
(5-bromo-2-chlorothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H5BrClNS/c6-4-1-3(2-8)5(7)9-4/h1H,2,8H2 |
InChI Key |
DWEPLVCPBBGUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)Br |
Origin of Product |
United States |
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